molecular formula C20H26ClN2P B14239342 1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 385442-11-5

1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14239342
CAS No.: 385442-11-5
M. Wt: 360.9 g/mol
InChI Key: OJFBZRXWGPURJL-UHFFFAOYSA-N
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Description

1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is an organic compound that belongs to the class of ionic liquids. It is characterized by its unique structure, which includes a butyl group, a diphenylphosphanyl group, and a methyl group attached to an imidazolium ring. This compound is known for its stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-butyl-3-methylimidazolium chloride with diphenylphosphine. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine. The reaction mixture is usually heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halide exchange reactions can be carried out using halide salts like sodium bromide or potassium iodide.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted imidazolium salts.

Scientific Research Applications

1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in targeted drug delivery.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its ability to form stable complexes with various substrates. The diphenylphosphanyl group can coordinate with metal ions, enhancing the compound’s catalytic activity. The imidazolium ring provides stability and solubility in various solvents, making it an effective catalyst and reagent in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methylimidazolium chloride: Similar in structure but lacks the diphenylphosphanyl group.

    1-Butyl-2,3-dimethylimidazolium chloride: Similar but with a different substitution pattern on the imidazolium ring.

    1-Butyl-3-methylimidazolium tetrafluoroborate: Similar cation but different anion.

Uniqueness

1-Butyl-2-(diphenylphosphanyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the diphenylphosphanyl group, which imparts distinct chemical properties and enhances its catalytic activity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

385442-11-5

Molecular Formula

C20H26ClN2P

Molecular Weight

360.9 g/mol

IUPAC Name

(1-butyl-3-methyl-1,2-dihydroimidazol-1-ium-2-yl)-diphenylphosphane;chloride

InChI

InChI=1S/C20H25N2P.ClH/c1-3-4-15-22-17-16-21(2)20(22)23(18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,16-17,20H,3-4,15H2,1-2H3;1H

InChI Key

OJFBZRXWGPURJL-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+]1C=CN(C1P(C2=CC=CC=C2)C3=CC=CC=C3)C.[Cl-]

Origin of Product

United States

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